molecular formula C8H13N3 B1437956 5-Butylpyrimidin-2-amine CAS No. 39268-73-0

5-Butylpyrimidin-2-amine

Cat. No.: B1437956
CAS No.: 39268-73-0
M. Wt: 151.21 g/mol
InChI Key: PEGFTXKDCHKJCQ-UHFFFAOYSA-N
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Description

5-Butylpyrimidin-2-amine is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Butylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . This interaction is crucial for maintaining genome integrity, and overexpression of PLK4 has been linked to various cancers . The binding of this compound to PLK4 inhibits its activity, thereby potentially serving as an anticancer agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It exhibits antiproliferative activity against breast cancer cells by inhibiting PLK4 . This inhibition disrupts centriole duplication, leading to cell cycle arrest and apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PLK4. This binding inhibits the kinase activity of PLK4, preventing the phosphorylation of downstream targets involved in centriole duplication . The inhibition of PLK4 activity leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis. Furthermore, this compound may also interact with other biomolecules, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life exceeding 289.1 minutes and liver microsomal stability with a half-life exceeding 145 minutes . These properties suggest that this compound remains active for extended periods, allowing for sustained inhibition of PLK4 and prolonged antiproliferative effects. Long-term studies have shown that the compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity and exhibits antiproliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites may further undergo conjugation reactions, resulting in their excretion via urine or bile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is consistent with its metabolic pathways and sites of action.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, this compound interacts with PLK4 and other nuclear proteins, exerting its inhibitory effects on centriole duplication and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylpyrimidin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrimidine attacks the butyl halide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Butylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

5-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGFTXKDCHKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313149
Record name 5-Butyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39268-73-0
Record name 5-Butyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39268-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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